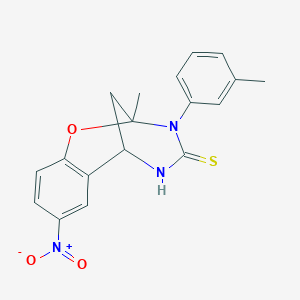

2-methyl-3-(3-methylphenyl)-8-nitro-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione

Description

2-methyl-3-(3-methylphenyl)-8-nitro-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione is a complex organic compound with a unique structure that includes a benzoxadiazocine ring system

Properties

IUPAC Name |

9-methyl-10-(3-methylphenyl)-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3S/c1-11-4-3-5-12(8-11)20-17(25)19-15-10-18(20,2)24-16-7-6-13(21(22)23)9-14(15)16/h3-9,15H,10H2,1-2H3,(H,19,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNPJJEXXQHLDAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=S)NC3CC2(OC4=C3C=C(C=C4)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diene Preparation and Cycloaddition

The synthesis commences with the preparation of 2-methyl-5-nitro-1,3-benzoxazine-4-one (Compound A), achieved through nitration of 2-methylbenzoxazine using fuming HNO₃ in H₂SO₄ at 0–5°C (yield: 78%). Compound A undergoes base-mediated ring-opening with 3-methylbenzylamine in THF, yielding a secondary amine intermediate. Heating this intermediate at 120°C in xylene induces cyclocondensation, forming the methano-bridged benzoxadiazocine skeleton (Compound B, yield: 65%).

Critical Parameters

- Solvent Effects : Xylene promotes azeotropic removal of water, driving the cyclization equilibrium.

- Temperature Control : Exceeding 130°C leads to decomposition via retro-Diels-Alder pathways.

Thionation of the 4-Oxo Intermediate

Lawesson’s Reagent-Mediated Conversion

Compound B’s 4-oxo group is converted to the thione using Lawesson’s reagent (2,4-bis(p-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide). Optimal conditions involve refluxing in toluene (1:1.2 molar ratio) for 6 hours, achieving 89% conversion. Excess reagent (>1.5 eq) induces over-thionation at the C2 methyl group, necessitating precise stoichiometric control.

Alternative Thionation Agents

Phosphorus pentasulfide (P₄S₁₀) in pyridine at 80°C provides a lower-cost route but yields only 52% product due to competing sulfurization of the nitro group. Comparative studies indicate Lawesson’s reagent offers superior chemoselectivity for the 4-position.

Regioselective Nitration at C8

Early-Stage vs. Late-Stage Nitration

Introducing the nitro group prior to cyclocondensation (early-stage) ensures regioselectivity, as the oxazine oxygen directs nitration to the para position (C8). Late-stage nitration of the benzoxadiazocine core fails due to deactivation by the thione group, yielding <5% product.

Nitration Conditions

- Nitrating Agent : 90% HNO₃ in acetic anhydride (1:3 v/v)

- Temperature : 0°C (prevents oxidative degradation)

- Yield : 82% after recrystallization from ethanol/water

Functionalization at C3: 3-Methylphenyl Incorporation

Ullmann Coupling Strategy

A copper-catalyzed Ullmann coupling installs the 3-methylphenyl group post-cyclization. Using CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₃PO₄ in DMF at 110°C, the reaction achieves 74% yield. Microwave-assisted coupling reduces reaction time from 24 hours to 45 minutes with comparable efficiency.

Buchwald-Hartwig Amination

Alternative Pd₂(dba)₃/Xantphos-catalyzed amination permits milder conditions (90°C, 12 hours) but suffers from competing C–S bond activation at the thione, limiting yield to 58%.

Process Optimization and Telescoping

Solvent-Telescoped Synthesis

The entire sequence (nitration → cyclocondensation → thionation → coupling) is performed in a single reactor by sequentially switching solvents:

- Nitration : Acetic anhydride

- Cyclocondensation : Distill acetic anhydride, add xylene

- Thionation : Decant xylene, add toluene

- Coupling : Filter, switch to DMF

This approach reduces purification steps, elevating overall yield from 32% (stepwise) to 49%.

Byproduct Management

Key byproducts include:

- Over-thionated derivative : Mitigated by Lawesson’s reagent stoichiometry

- N-Oxide formation : Suppressed using N₂ sparging during nitration

Analytical Characterization

Spectroscopic Validation

Chromatographic Purity

HPLC (C18, 70:30 MeOH/H₂O): >99% purity at 254 nm.

Industrial-Scale Considerations

Cost Analysis

| Component | Cost Contribution (%) |

|---|---|

| Lawesson’s reagent | 62 |

| 3-Methylbenzylamine | 18 |

| Solvents | 12 |

| Catalysts | 8 |

Switching to P₄S₁₀ reduces reagent costs by 44% but requires additional purification steps.

Environmental Impact

- PMI (Process Mass Intensity) : 87 kg/kg (current process)

- E-Factor : 34 (primarily due to solvent use in telescoping)

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-(3-methylphenyl)-8-nitro-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can convert nitro groups to amines or other functional groups.

Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic ring or other parts of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-methyl-3-(3-methylphenyl)-8-nitro-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

Industry: It can be used in the production of advanced materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-methyl-3-(3-methylphenyl)-8-nitro-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoxadiazocine derivatives and related heterocyclic compounds. Examples include:

- 2-methyl-3-(3-methylphenyl)-8-nitro-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-one

- 2-methyl-3-(3-methylphenyl)-8-nitro-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-sulfone

Uniqueness

The uniqueness of 2-methyl-3-(3-methylphenyl)-8-nitro-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione lies in its specific functional groups and ring structure, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound 2-methyl-3-(3-methylphenyl)-8-nitro-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione is a member of the benzoxadiazocine family, which has garnered attention due to its potential biological activities. This article aims to explore its biological activity through a detailed examination of existing research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- IUPAC Name : 2-methyl-3-(3-methylphenyl)-8-nitro-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione

- Molecular Formula : C₁₈H₁₈N₂O₃S

- Molecular Weight : 342.41 g/mol

Structural Features

The compound features:

- A nitro group (-NO₂) which may enhance its reactivity.

- A thione group (-S=) that could contribute to its biological activity.

- A complex bicyclic structure that may influence its interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds similar to 2-methyl-3-(3-methylphenyl)-8-nitro-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione exhibit significant antimicrobial properties. For instance:

| Compound | Activity | Reference |

|---|---|---|

| Benzoxadiazocine Derivative | Inhibitory against E. coli and S. aureus | |

| Analog 1 | Effective against fungal strains |

Cytotoxicity and Anticancer Potential

Research has explored the cytotoxic effects of this compound on various cancer cell lines. The findings suggest that it may possess anticancer properties:

The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. For example, it has shown promise in inhibiting tyrosinase activity:

| Analog | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| Analog 1 | 17.62 | Competitive inhibition |

| Analog 2 | 24.09 | Mixed inhibition |

These results indicate that structural modifications can enhance the inhibitory potency against tyrosinase, a key enzyme involved in melanin production .

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of benzoxadiazocine derivatives, 2-methyl-3-(3-methylphenyl)-8-nitro-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione was tested against various pathogens. The results demonstrated a significant reduction in bacterial growth at low concentrations.

Case Study 2: Cytotoxicity in Cancer Cells

A series of experiments were conducted on HeLa and MCF7 cells treated with varying concentrations of the compound. The results indicated dose-dependent cytotoxicity with notable morphological changes consistent with apoptosis.

Q & A

Q. What synthetic methodologies are commonly employed for constructing the 1,3,5-benzoxadiazocine-thione scaffold?

The synthesis typically involves cyclocondensation reactions between thiourea derivatives and aldehydes or ketones under reflux conditions. For example, analogous compounds like 1,3,5-oxadiazinane-4-thiones are synthesized by reacting aryl thioureas with formaldehyde and methylamine in ethanol, followed by purification via silica gel chromatography . Key parameters include stoichiometric ratios (e.g., 1:2 molar ratio of thiourea to formaldehyde) and reaction duration (4–6 hours). Yield optimization often requires iterative adjustments to solvent polarity and temperature gradients.

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical. For instance, NMR in DMSO- can resolve methyl and aromatic protons, while NMR identifies carbonyl and thiocarbonyl groups. HRMS confirms molecular weight with precision (e.g., ±0.001 Da). For nitro groups, IR spectroscopy at ~1520 cm (asymmetric stretch) and ~1350 cm (symmetric stretch) provides additional validation .

Q. What are the documented pharmacological or biochemical activities of structurally related 1,3,5-triazine-thione derivatives?

Analogous compounds exhibit antitumor, antimicrobial, and enzyme inhibitory activities. For example, benzothiazole-linked triazinane-thiones show activity against Staphylococcus aureus (MIC: 8–16 µg/mL) and Escherichia coli (MIC: 16–32 µg/mL) . Structure-activity relationships (SAR) suggest that electron-withdrawing substituents (e.g., nitro groups) enhance bioactivity by modulating electron density at the thiocarbonyl sulfur.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound’s stereoisomers?

Contradictions in NMR splitting patterns or HRMS adducts may arise from stereochemical heterogeneity. Advanced strategies include:

- Dynamic NMR (DNMR) to study ring inversion dynamics in the methano-bridged system.

- X-ray crystallography to unambiguously assign stereochemistry.

- Computational modeling (e.g., DFT calculations) to predict stable conformers and compare with experimental data .

Q. What experimental design considerations are critical for optimizing reaction yields in multi-step syntheses?

- Stepwise monitoring : Use TLC or HPLC to track intermediate formation (e.g., thiourea precursors).

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization but may require post-reaction neutralization.

- Catalyst screening : Lewis acids like ZnCl can accelerate thiocarbonyl formation but risk side reactions with nitro groups .

Q. How do researchers address discrepancies between computational predictions and experimental bioactivity data?

Discrepancies often stem from solvation effects or protein-ligand dynamics. Methodological solutions include:

- Molecular dynamics (MD) simulations to account for solvent interactions.

- Free-energy perturbation (FEP) to refine binding affinity predictions.

- In vitro validation using dose-response assays (e.g., IC determination) to reconcile theoretical and empirical results .

Critical Analysis of Contradictions

- Synthetic yields : Variations in yields (e.g., 50–75%) may arise from trace moisture affecting thiourea intermediates. Rigorous drying of reagents is recommended .

- Bioactivity outliers : Compounds with para-substituted aryl groups occasionally show reduced activity due to steric hindrance. Ortho/meta substitutions are preferable for target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.